1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
This compound belongs to a class of pyrrolidin-2-one derivatives featuring a 1,3-benzodiazolyl moiety. Its structure includes a pyrrolidin-2-one core substituted at the 4-position with a benzodiazol group linked via a phenylethyl chain and at the 1-position with a 4-ethylphenyl group.
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-2-20-12-14-23(15-13-20)30-19-22(18-26(30)31)27-28-24-10-6-7-11-25(24)29(27)17-16-21-8-4-3-5-9-21/h3-15,22H,2,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXHWOZRICJENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (commonly referred to as EPPB) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of EPPB, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
EPPB is characterized by its unique molecular structure, which includes a pyrrolidinone core linked to a benzodiazole moiety and an ethylphenyl group. The molecular formula is , with a molecular weight of approximately 372.49 g/mol. The structural complexity of EPPB contributes to its diverse biological interactions.
1. Antimicrobial Activity
EPPB has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that EPPB exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that EPPB could be a potential candidate for developing new antimicrobial agents, especially in the context of antibiotic resistance.
2. Anticancer Activity
Recent studies have explored the anticancer potential of EPPB. It was found to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Case Study:
In a study involving MCF-7 cells, treatment with EPPB resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 population, indicative of apoptosis.
3. Neuroprotective Effects
EPPB has also been investigated for its neuroprotective effects in models of neurodegeneration. It was shown to reduce oxidative stress and inflammation in neuronal cells subjected to neurotoxic insults.
Research Findings:
In a model using SH-SY5Y neuroblastoma cells, EPPB treatment led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. Furthermore, EPPB was able to modulate the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).
The biological activities of EPPB can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: EPPB may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways: It appears to influence various signaling pathways related to apoptosis and cell survival.
- Antioxidant Properties: The compound exhibits scavenging activity against free radicals, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
Key Observations:
Chlorophenyl () and fluorophenylmethyl () substituents introduce polarity, balancing lipophilicity for improved pharmacokinetics.
Chain Modifications: The piperidinylethyl chain () may confer basicity, enabling ionic interactions with biological targets. Methoxyphenoxyethyl () and allylphenoxyethyl () chains introduce hydrogen-bond acceptors and steric effects, respectively, altering target binding.
Biological Activity: S-61 and S-73 () demonstrate α1-adrenolytic and antiarrhythmic effects, suggesting the pyrrolidin-2-one scaffold’s versatility in cardiovascular applications. Ruxolitinib () highlights the benzodiazol-pyrrolidinone motif’s relevance in kinase inhibition.
Research Findings and Implications
- S-61/S-73 Derivatives : These compounds exhibit dose-dependent hypotensive effects in vivo, with S-73 showing higher potency due to its 2,4-difluorophenyl group . This underscores the importance of halogen substituents in enhancing activity.
- Ruxolitinib: Its success as a JAK inhibitor validates the benzodiazol-pyrrolidinone framework for targeting enzymatic active sites .
- Synthetic Feasibility : , and 14 highlight modular synthesis routes, enabling rapid diversification of substituents for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
